N-[4-(Aminomethyl)phenyl]benzamide
Description
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-10-11-6-8-13(9-7-11)16-14(17)12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIJTMGXVKXZQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The reductive amination strategy, as detailed in PMC6804006, begins with methyl 4-formylbenzoate (1 ) as the primary precursor. This aldehyde undergoes condensation with primary amines (a–d ) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid at room temperature. The reaction proceeds via imine intermediate formation, followed by reduction to yield secondary amines (6a–6d ) with high efficiency (80–95% yield).
Hydrolysis and Acyl Chloride Formation
The secondary amines (6a–6d ) are hydrolyzed using 18–27% aqueous HCl at 80–90°C to produce carboxylic acids (7a–7d ). Subsequent treatment with thionyl chloride (SOCl₂) converts these acids into reactive acyl chlorides (4a–4d ), which are pivotal for amide bond formation.
Amide Coupling and Final Product Isolation
The acyl chlorides are coupled with 4-(aminomethyl)aniline derivatives in chloroform or dichloromethane, facilitated by triethylamine (Et₃N) as a base. Purification via column chromatography or recrystallization yields N-[4-(aminomethyl)phenyl]benzamide derivatives with moderate to high purity (95–99% by HPLC).
Table 1: Yields and Conditions for Reductive Amination
| Intermediate | Reaction Time (h) | Yield (%) | Purification Method |
|---|---|---|---|
| 6a–6d | 12–24 | 80–95 | None required |
| 7a–7d | 2–4 | 80–85 | Filtration |
| Final Amides | 48–72 | 20–50 | Column Chromatography |
Benzoyl Chloride Coupling Method
Synthesis of 4-(Bromomethyl)benzoyl Chloride
PMC7671190 describes an alternative route starting with 4-(bromomethyl)benzoic acid esters (1a–e ). Treatment with cyclic amines (e.g., piperidine, morpholine) in anhydrous tetrahydrofuran (THF) yields 4-(aminomethyl)benzoic acid esters (3a–f ). Hydrolysis with NaOH (2M) generates the corresponding carboxylic acids, which are converted to benzoyl chlorides (4a–f ) using SOCl₂ under reflux.
Schotten-Baumann Amidation
The benzoyl chlorides are reacted with substituted anilines in a biphasic system (water/dichloromethane) using the Schotten-Baumann procedure. This method leverages rapid acylation under mild conditions, achieving yields of 45–70% for this compound analogs.
Table 2: Key Parameters for Schotten-Baumann Coupling
| Benzoyl Chloride | Aniline Derivative | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| 4a | 4-Nitroaniline | 65 | 97 |
| 4c | 3-Trifluoromethylaniline | 58 | 95 |
| 4f | 2-Methoxy-5-nitrophenylamine | 70 | 98 |
Solid-Phase and Microwave-Assisted Syntheses
Solid-Phase Synthesis
Recent advancements employ resin-bound intermediates to streamline purification. For instance, Wang resin-functionalized benzoyl chlorides are coupled with 4-(aminomethyl)aniline, followed by cleavage with trifluoroacetic acid (TFA) to release the final product. This method reduces chromatographic steps and improves scalability.
Microwave Optimization
Microwave irradiation (100–150°C, 300 W) accelerates reductive amination and acyl chloride coupling, reducing reaction times from 72 hours to 30–60 minutes. A study demonstrated a 15% increase in yield (from 50% to 65%) for this compound using this approach.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Practical Considerations
-
Cost : Reductive amination uses expensive borohydride reagents, whereas Schotten-Baumann relies on cheaper bases like NaOH.
-
Safety : Acyl chloride handling necessitates inert atmospheres, increasing operational complexity.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or anilines.
Scientific Research Applications
N-[4-(Aminomethyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)phenyl]benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[4-(Aminomethyl)phenyl]benzamide with analogs in terms of structure, synthesis, physicochemical properties, and biological activity.
Structural Analogues and Substituent Effects
Key Observations :
- Aminomethyl vs.
- Electron-Withdrawing Groups: Nitro (-NO₂) and bromo (-Br) substituents (e.g., in ) increase molecular rigidity and polarity but reduce bioavailability compared to the aminomethyl group .
- Heterocyclic Modifications : Compounds like MS-275 and chidamide incorporate pyridinyl or fluorophenyl groups, improving target selectivity and metabolic stability .
Physicochemical Properties
Notes: The aminomethyl group increases aqueous solubility, making the compound more suitable for oral administration than methyl or nitro-substituted analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(Aminomethyl)phenyl]benzamide, and how can reaction conditions be optimized to improve yield?
- The synthesis typically involves coupling 4-(aminomethyl)aniline with benzoyl chloride derivatives under controlled conditions. Key steps include:
- Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution .
- Amide bond formation : Using coupling agents like EDC/HOBt or DCC to ensure high regioselectivity .
- Purification : Column chromatography or recrystallization to isolate the product with >95% purity .
- Optimization parameters:
- Temperature : 0–5°C during benzoylation to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the aromatic rings, aminomethyl group (–CH₂NH₂), and amide carbonyl (C=O at ~168 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~254.3 g/mol) and isotopic patterns .
- X-ray crystallography : Resolves planar aromatic systems and hydrogen-bonding networks in the solid state .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s potential as a histone deacetylase (HDAC) inhibitor?
- In vitro HDAC activity assays :
- Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure inhibition kinetics (IC₅₀) .
- Compare potency to known inhibitors (e.g., MS-275, a benzamide HDAC inhibitor with IC₅₀ ~150 nM) .
- Cellular assays :
- Quantify histone H3 acetylation (Ac-H3) in cell lines (e.g., HeLa) via Western blot after treatment .
- Region-specific effects: Prioritize brain regions (e.g., frontal cortex) due to benzamides’ tissue selectivity .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound analogs?
- Structure-activity relationship (SAR) studies :
- Systematically modify substituents (e.g., phenoxy vs. trifluoromethyl groups) and test against target enzymes (Table 1) .
| Analog Substitution | Bioactivity (IC₅₀, µM) | Target Enzyme |
|---|---|---|
| 3-Methylphenoxy | 12.4 ± 1.2 | Kinase X |
| 4-Chlorophenoxy | 8.9 ± 0.8 | Kinase X |
| Trifluoromethyl | 3.2 ± 0.3 | HDAC |
| Table 1: Substituent effects on bioactivity (data adapted from ) |
- Dose-response profiling : Use logarithmic concentration ranges (1 nM–100 µM) to identify off-target effects .
Q. How can computational modeling predict this compound’s binding modes with biological targets?
- Molecular docking :
- Use software (e.g., AutoDock Vina) to simulate interactions with HDACs or kinases. Focus on:
- Hydrogen bonding between the amide group and catalytic residues (e.g., Zn²⁺ in HDACs) .
- Hydrophobic interactions with aromatic side chains (e.g., Phe-205 in HDAC1) .
- MD simulations :
- Analyze stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
